molecular formula C26H29FN6O3 B12398596 ATM Inhibitor-4

ATM Inhibitor-4

Cat. No.: B12398596
M. Wt: 492.5 g/mol
InChI Key: NHAYGJSVNRVADE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATM Inhibitor-4 is a potent and selective inhibitor of the ataxia telangiectasia mutated kinase, a serine/threonine kinase that plays a crucial role in the DNA damage response. This compound has garnered significant attention due to its potential to enhance the therapeutic effects of DNA-damaging agents used in cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ATM Inhibitor-4 involves multiple steps, including the formation of key intermediates and their subsequent coupling under specific reaction conditions. The detailed synthetic route and reaction conditions are proprietary and often involve the use of advanced organic synthesis techniques .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

ATM Inhibitor-4 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted analogs of this compound .

Mechanism of Action

ATM Inhibitor-4 exerts its effects by selectively inhibiting the catalytic activity of ataxia telangiectasia mutated kinase. This inhibition disrupts the DNA damage response, leading to impaired DNA repair and cell cycle arrest. The molecular targets include various substrates of ataxia telangiectasia mutated kinase involved in DNA repair pathways .

Properties

Molecular Formula

C26H29FN6O3

Molecular Weight

492.5 g/mol

IUPAC Name

1-[2-(3-fluoroazetidin-1-yl)ethyl]-3-[4-[1-(2-methoxyethyl)-3-methyl-2-oxoimidazo[4,5-c]quinolin-8-yl]phenyl]urea

InChI

InChI=1S/C26H29FN6O3/c1-31-23-14-29-22-8-5-18(13-21(22)24(23)33(26(31)35)11-12-36-2)17-3-6-20(7-4-17)30-25(34)28-9-10-32-15-19(27)16-32/h3-8,13-14,19H,9-12,15-16H2,1-2H3,(H2,28,30,34)

InChI Key

NHAYGJSVNRVADE-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)CCOC)C4=CC=C(C=C4)NC(=O)NCCN5CC(C5)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.